molecular formula C6H11FN2O B071743 1-(2-Fluoroethyl)piperazin-2-one CAS No. 194351-13-8

1-(2-Fluoroethyl)piperazin-2-one

Cat. No. B071743
CAS RN: 194351-13-8
M. Wt: 146.16 g/mol
InChI Key: ILSVUIMDMCYRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoroethyl)piperazin-2-one, also known as FEP or 2-FEP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(2-Fluoroethyl)piperazin-2-one is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It may also interact with other neurotransmitter systems, such as the GABAergic and dopaminergic systems.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Fluoroethyl)piperazin-2-one can produce a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It may also modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-Fluoroethyl)piperazin-2-one in lab experiments is its high potency and selectivity for the serotonin 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that its effects may be influenced by other neurotransmitter systems, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on 1-(2-Fluoroethyl)piperazin-2-one. One area of interest is its potential as a treatment for anxiety disorders and depression. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the role of the serotonin 5-HT1A receptor in various physiological and pathological processes. Additionally, further research is needed to better understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 1-(2-Fluoroethyl)piperazin-2-one involves the reaction of 2-piperazinone with 2-fluoroethylamine. The reaction is carried out under controlled conditions, and the yield of the product is typically high. The purity of the product can be confirmed using various analytical techniques, such as NMR spectroscopy and HPLC.

Scientific Research Applications

1-(2-Fluoroethyl)piperazin-2-one has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant properties, and has been studied as a potential treatment for anxiety disorders, depression, and other related conditions.

properties

CAS RN

194351-13-8

Product Name

1-(2-Fluoroethyl)piperazin-2-one

Molecular Formula

C6H11FN2O

Molecular Weight

146.16 g/mol

IUPAC Name

1-(2-fluoroethyl)piperazin-2-one

InChI

InChI=1S/C6H11FN2O/c7-1-3-9-4-2-8-5-6(9)10/h8H,1-5H2

InChI Key

ILSVUIMDMCYRSX-UHFFFAOYSA-N

SMILES

C1CN(C(=O)CN1)CCF

Canonical SMILES

C1CN(C(=O)CN1)CCF

synonyms

Piperazinone, 1-(2-fluoroethyl)- (9CI)

Origin of Product

United States

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